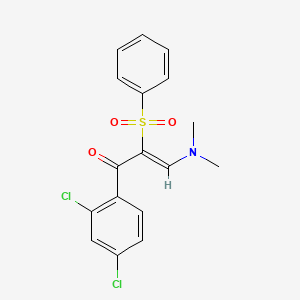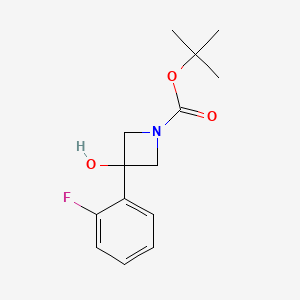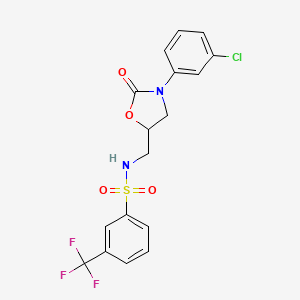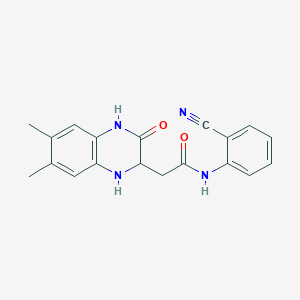
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, commonly known as Dichlorophene, is an organic compound used in the synthesis of several pharmaceuticals and other compounds. It is a colorless solid with a melting point of 80 °C and a boiling point of 230–235 °C. Dichlorophene has a wide range of applications in the laboratory, including in the synthesis of drugs, the control of bacterial growth, and the induction of cell death.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
The compound has been studied for its application in developing ultrasensitive fluorescent molecular probes. These probes are designed to study a variety of biological events and processes. The underlying mechanism involves a "push-pull" electron transfer system, which facilitates strong solvent-dependent fluorescence. This characteristic makes it suitable for exploring intramolecular charge transfer phenomena and can be employed to investigate biological interactions and processes in detail (Diwu et al., 1997).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds has revealed potential applications in optical device technologies. One study synthesized a derivative that exhibited a switch from saturable absorption to reverse saturable absorption with varying excitation intensities. This behavior suggests the compound could be a candidate for optical limiters, a crucial component in protecting optical sensors from damage by intense light sources (Rahulan et al., 2014).
Antimicrobial Properties
Compounds containing the phenylsulfonyl moiety have been evaluated for their antimicrobial properties. A series of novel derivatives were synthesized and tested against various bacterial and fungal strains. Results indicated that some derivatives exhibit superior antimicrobial activity compared to reference drugs, highlighting the potential for this chemical structure in developing new antimicrobial agents (Alsaedi et al., 2019).
Molecular Recognition
The compound's derivatives have been studied for their ability to form complexes with dicarboxylic acids, demonstrating significant molecular recognition capabilities. This characteristic could be useful in sensor technologies and in the development of materials for selective chemical binding and separation processes (Yan-xing, 2004).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of similar compounds have provided insights into their NLO (Nonlinear Optical) properties. Structural analyses have revealed pseudo double bond character in C-N bonds, contributing to the compounds' NLO characteristics. Such insights are critical for designing materials with specific optical properties for applications in photonics and optoelectronics (Sridhar et al., 2002).
Propriétés
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)14-9-8-12(18)10-15(14)19/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXHKQLADWBUSI-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{3-[(1-Benzyl-1h-1,2,3-Triazol-4-Yl)methoxy]benzyl}-1,3-Thiazol-2-Yl)-2-[(4,6-Dimethylpyrimidin-2-Yl)sulfanyl]acetamide](/img/structure/B2845201.png)
![(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2845204.png)


![4-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2845209.png)

![(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2845213.png)
![Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2845215.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)
![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)